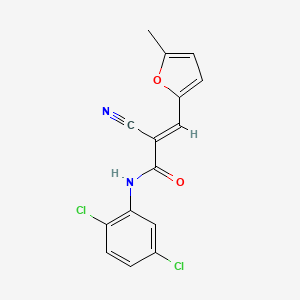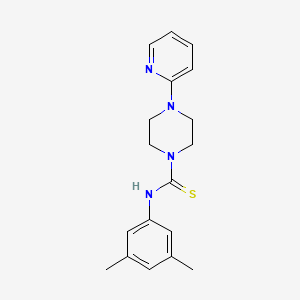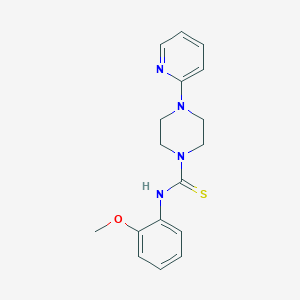
(2E)-2-cyano-N-(2,5-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-3-(5-METHYL-2-FURYL)ACRYLAMIDE is a synthetic organic compound that belongs to the class of acrylamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-3-(5-METHYL-2-FURYL)ACRYLAMIDE typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a cyano group donor under controlled conditions.
Introduction of the dichlorophenyl group: This step involves the substitution of hydrogen atoms on the phenyl ring with chlorine atoms, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the furyl group: The furyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable furyl precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反应分析
Types of Reactions
2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-3-(5-METHYL-2-FURYL)ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-3-(5-METHYL-2-FURYL)ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The cyano group may participate in nucleophilic addition reactions, while the dichlorophenyl and furyl groups may enhance binding affinity to biological targets. Detailed studies are required to elucidate the exact molecular mechanisms.
相似化合物的比较
Similar Compounds
2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-3-(5-METHYL-2-FURYL)ACRYLAMIDE: can be compared with other acrylamide derivatives, such as:
Uniqueness
The presence of both cyano and furyl groups in 2-CYANO-N~1~-(2,5-DICHLOROPHENYL)-3-(5-METHYL-2-FURYL)ACRYLAMIDE distinguishes it from other similar compounds, potentially leading to unique chemical reactivity and biological activity.
属性
分子式 |
C15H10Cl2N2O2 |
|---|---|
分子量 |
321.2 g/mol |
IUPAC 名称 |
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-9-2-4-12(21-9)6-10(8-18)15(20)19-14-7-11(16)3-5-13(14)17/h2-7H,1H3,(H,19,20)/b10-6+ |
InChI 键 |
GWEBYEVAYKLQGG-UXBLZVDNSA-N |
手性 SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)Cl |
规范 SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3-ethoxypropyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B10862468.png)
![1-Ethanone, 1-[4-acetyl-1-(2,5-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-](/img/structure/B10862480.png)
![2-{[4-cyclohexyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B10862488.png)

![(4Z)-2-(4-fluorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862494.png)
![methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10862500.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10862502.png)
![1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B10862504.png)
![[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10862507.png)
![ethyl 1-[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-3-carboxylate](/img/structure/B10862508.png)
![3-(2-furyl)-N-(4-methylphenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10862518.png)
![10-{2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862519.png)
![2-Chloro-N-(3-methyl[1,2,4]triazolo[4,3-A]pyridin-8-YL)propanamide](/img/structure/B10862534.png)
